molecular formula C₁₄H₁₇N₅O₆ B1140060 2'-Deoxy-3',5'-di-O-acetylguanosine CAS No. 69992-10-5

2'-Deoxy-3',5'-di-O-acetylguanosine

Cat. No. B1140060
CAS RN: 69992-10-5
M. Wt: 351.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2'-Deoxy-3',5'-di-O-acetylguanosine involves complex organic reactions, often starting from 2'-deoxyguanosine as a precursor. Modifications include acetylation to introduce acetyl groups at specific positions on the sugar moiety. Techniques such as nucleophilic substitution reactions are employed to achieve the desired modifications, highlighting the intricacies involved in synthesizing this compound.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using advanced spectroscopic methods. Nuclear magnetic resonance (NMR) analysis plays a pivotal role in understanding the arrangement of atoms within the molecule. Studies have detailed the spectroscopic and chemical properties of oxidative DNA lesions, including those related to 2'-deoxyguanosine, providing insights into the molecular structure and behavior of this modified nucleoside.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactive nature and chemical versatility. For instance, reactions with singlet oxygen and other oxidants lead to the formation of specific oxidation products, which are crucial for understanding the chemical behavior of guanine-containing nucleosides under oxidative stress. These reactions are essential for studying DNA damage and repair mechanisms.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The introduction of acetyl groups affects the nucleoside's hydrophobicity and thermal stability, which are critical for its interactions within biological systems and its handling in laboratory settings.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards nucleophiles and electrophiles, are pivotal for its biological and pharmacological applications. Its ability to participate in hydrogen bonding and base stacking interactions within nucleic acids showcases its role in molecular recognition processes, which are fundamental in biological systems.

For detailed insights and further reading, please refer to the following sources:

  • S. Raoul et al. (1996) on the nuclear magnetic resonance analysis and chemical features of oxidation products of 2′-deoxyguanosine (Raoul et al., 1996).
  • J. Ravanat & J. Cadet (1995) on the reaction of singlet oxygen with 2'-deoxyguanosine and DNA, isolating and characterizing main oxidation products (Ravanat & Cadet, 1995).

Scientific Research Applications

  • Raoul, S., et al. (1996) investigated the primary oxidation products of 2′-deoxyguanosine, which are relevant for understanding DNA damage and repair mechanisms. They developed a method for detecting modified nucleosides, which could have implications in studying oxidative stress in biological systems (Raoul et al., 1996).

  • Roelen, H., et al. (1991) focused on the solid-phase synthesis of DNA fragments containing modified bases like 7-hydro-8-oxo-2'-deoxyguanosine. Such syntheses are crucial for understanding and potentially treating genetic disorders and cancers (Roelen et al., 1991).

  • Kampert, F., et al. (2018) described the selective C8-metalation of purine nucleosides, including 2'-deoxyguanosine derivatives. This research is significant for developing new methodologies in organic chemistry and biochemistry (Kampert et al., 2018).

  • Ravanat, J., and Cadet, J. (1995) studied the reaction of singlet oxygen with 2'-deoxyguanosine and DNA, identifying major oxidation products. This research contributes to our understanding of oxidative DNA damage, which is a factor in aging and cancer (Ravanat & Cadet, 1995).

  • Li, N.-S., and Piccirilli, J. (2005) synthesized 2'-deoxy-2'-C-a-methylpurine nucleosides, which are important biochemical probes for studying RNA structure and function, thus aiding in the research of RNA-based diseases and therapies (Li & Piccirilli, 2005).

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O6/c1-6(20)23-4-9-8(24-7(2)21)3-10(25-9)19-5-16-11-12(19)17-14(15)18-13(11)22/h5,8-10H,3-4H2,1-2H3,(H3,15,17,18,22)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGYRDUIRRZJHS-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does 8-bromo-2′-deoxy-3′,5′-di-O-acetylguanosine interact with palladium, and what is the significance of this interaction?

A1: The research demonstrates that 8-bromo-2′-deoxy-3′,5′-di-O-acetylguanosine undergoes an oxidative addition reaction with tetrakis(triphenylphosphine)palladium [Pd(PPh3)4]. [] This reaction leads to the formation of a C8-palladated azolato complex, where the palladium atom is directly bonded to the C8 carbon of the guanosine derivative. [] This type of C-C bond formation is significant in organometallic chemistry and can be employed for further functionalization of nucleosides.

Q2: What insights about the structure of the palladium complex were gained from the research?

A2: The study utilized nuclear magnetic resonance (NMR) spectroscopy to analyze the structure of the palladium complex. [] Specifically, the researchers measured the 2JPP coupling constant, which provided information about the spatial arrangement of the triphenylphosphine ligands around the palladium atom. [] The observed 2JPP value of 442 Hz indicated a trans configuration for the triphenylphosphine ligands. [] Additionally, X-ray crystallography revealed that two molecules of the palladium complex formed a trans-Watson–Crick/Hoogsteen AA base pair in the solid state. [] This finding highlights the potential of these complexes to participate in supramolecular assemblies driven by hydrogen bonding.

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